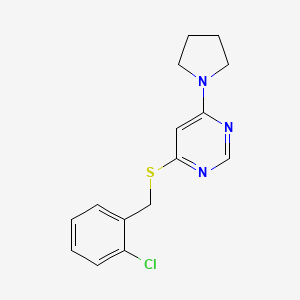

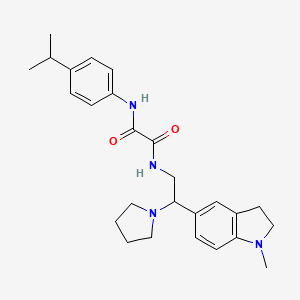

![molecular formula C22H18N4O4 B2825363 benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate CAS No. 941907-98-8](/img/structure/B2825363.png)

benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could potentially undergo electrophilic substitution reactions, while the benzyl group could potentially undergo oxidation or reduction reactions .Applications De Recherche Scientifique

Chemical Synthesis and Biological Evaluation

The research landscape for benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate encompasses a variety of applications, primarily focusing on its synthesis, biological evaluation, and potential therapeutic roles. These applications highlight the compound's versatility in medicinal chemistry and its contributions to developing novel therapeutic agents.

Histone Deacetylase Inhibition for Cancer Therapy : An isotype-selective small molecule histone deacetylase (HDAC) inhibitor, identified through the design, synthesis, and biological evaluation, exhibits selective inhibition of HDACs 1-3 and 11, inducing cancer cell apoptosis and demonstrating antitumor activity, thereby showcasing promise as an anticancer drug (Zhou et al., 2008).

Antimicrobial Activity of Coumarin Derivatives : Through the synthesis of new coumarin derivatives, research has explored their potential antimicrobial activities, contributing to the development of new classes of antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).

Advanced Material Science Applications : Pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties offer insights into luminescent materials with potential applications in sensors and optical devices, underscoring the compound's versatility beyond biomedical applications (Srivastava et al., 2017).

Synthetic Methodologies for Benzimidazopyrimidinones : A novel synthetic approach to functionalized benzimidazopyrimidinones, utilizing palladium-catalyzed oxidative cyclocarbonylation, illustrates advancements in synthetic organic chemistry and the potential for creating novel compounds with varied biological activities (Mancuso et al., 2017).

Aldose Reductase Inhibition for Diabetic Complications : Investigation into pyrido[1,2-a]pyrimidin-4-one derivatives has revealed significant inhibitory activity against aldose reductase, offering a promising therapeutic avenue for managing diabetic complications through antioxidant properties (La Motta et al., 2007).

Structural and Spectroscopic Characterization : Synthesis and characterization studies of heterocyclic compounds like 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one provide essential insights into their structural properties, facilitating further exploration of their potential applications (Özdemir et al., 2015).

Propriétés

IUPAC Name |

benzyl 2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c27-19(30-15-16-7-2-1-3-8-16)14-25-18-10-6-12-24-20(18)21(28)26(22(25)29)13-17-9-4-5-11-23-17/h1-12H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDUMMHGSIROGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)

![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

phenyl]methyl})amine](/img/structure/B2825303.png)